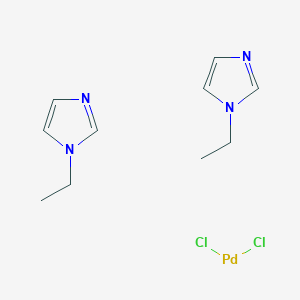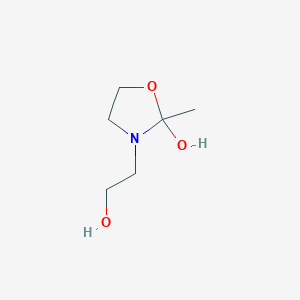
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a heterocyclic organic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxyethyl and methyloxazolidinyl groups in its structure imparts unique chemical properties that make it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol typically involves the reaction of diethanolamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2-methyloxazolidin-2-ol.
Reduction: Formation of 2-methyl-3-(2-aminoethyl)oxazolidine.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oxazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one
- 2-Hydroxyethyl-1,3-oxazolidine
- 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
Uniqueness
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is unique due to the presence of both hydroxyethyl and methyloxazolidinyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3 |
InChI Key |
ULUMAYMHCPJJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCO1)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


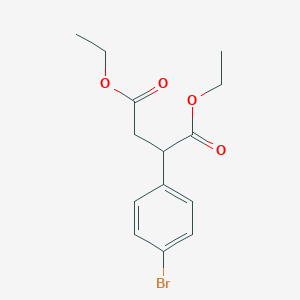
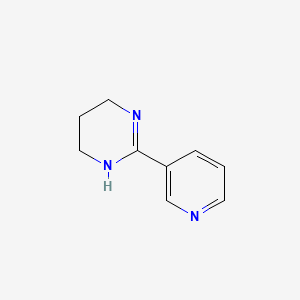
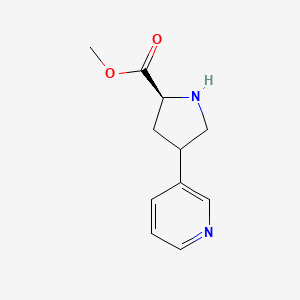
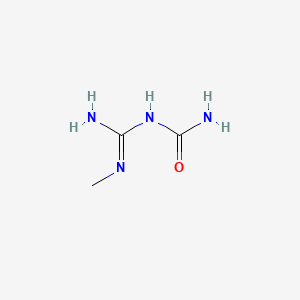
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
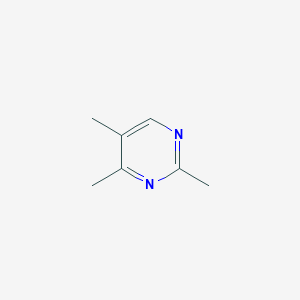

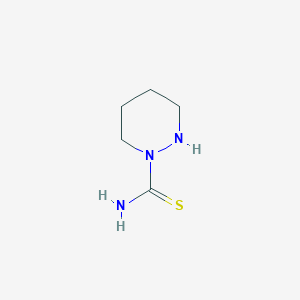
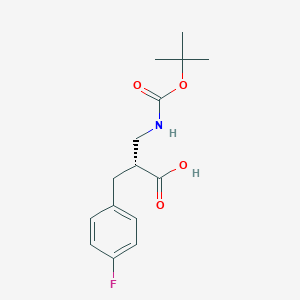
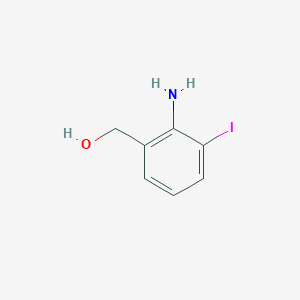
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
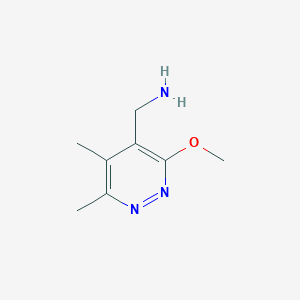
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
